Cas no 1613239-40-9 (2,4-Dichloro-5-cyclopropylpyridine)
2,4-Dichloro-5-cyclopropylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-dichloro-5-cyclopropylpyridine
- 2,4-dichloro-5-cyclopropyl-pyridine
- 2,4-Dichloro-5-cyclopropylpyridine
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- Inchi: 1S/C8H7Cl2N/c9-7-3-8(10)11-4-6(7)5-1-2-5/h3-5H,1-2H2
- InChI Key: YDBSMNFHMCALBW-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=CC=1C1CC1)Cl
Computed Properties
- Exact Mass: 186.9955546 g/mol
- Monoisotopic Mass: 186.9955546 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9
- Molecular Weight: 188.05
2,4-Dichloro-5-cyclopropylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A020066301-1g |
2,4-Dichloro-5-cyclopropylpyridine |
1613239-40-9 | 95% | 1g |
$1,680.00 | 2022-04-02 |
2,4-Dichloro-5-cyclopropylpyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2,4-Dichloro-5-cyclopropylpyridine
Recent Advances in the Application of 2,4-Dichloro-5-cyclopropylpyridine (CAS: 1613239-40-9) in Chemical Biology and Pharmaceutical Research
2,4-Dichloro-5-cyclopropylpyridine (CAS: 1613239-40-9) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for the construction of heterocyclic scaffolds, which are prevalent in many drug candidates. This research brief aims to summarize the latest findings on the synthesis, reactivity, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2,4-Dichloro-5-cyclopropylpyridine as a precursor for the synthesis of potent kinase inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce various substituents at the 2- and 4-positions, yielding a library of compounds with significant activity against tyrosine kinases. The compound's cyclopropyl moiety was found to enhance binding affinity by inducing optimal conformational restraint in the target proteins.
In the field of agrochemicals, a recent patent application (WO2023056789) disclosed novel pesticidal compositions containing derivatives of 2,4-Dichloro-5-cyclopropylpyridine. The compounds exhibited remarkable efficacy against a broad spectrum of plant pathogens, with the cyclopropyl group contributing to improved metabolic stability and soil persistence. Molecular docking studies revealed that these derivatives interact with essential enzymes in the fungal ergosterol biosynthesis pathway.
Advanced synthetic methodologies for 2,4-Dichloro-5-cyclopropylpyridine have been developed to improve yield and scalability. A 2024 study in Organic Process Research & Development reported a continuous-flow synthesis approach that reduced reaction times from hours to minutes while maintaining high purity (>99%). This technological advancement addresses previous challenges in large-scale production and opens new possibilities for industrial applications of this valuable intermediate.
The pharmacological potential of 2,4-Dichloro-5-cyclopropylpyridine derivatives continues to expand, with recent investigations exploring their use as antiviral agents. Preliminary results from cell-based assays show promising activity against RNA viruses, particularly in compounds where the pyridine core is functionalized with specific heteroaryl groups. These findings suggest that further optimization of this scaffold could lead to new therapeutic options for emerging viral diseases.
In conclusion, 2,4-Dichloro-5-cyclopropylpyridine (CAS: 1613239-40-9) remains a highly valuable chemical entity in both pharmaceutical and agrochemical research. Its unique structural features enable the development of diverse bioactive molecules, and recent advances in synthetic chemistry have enhanced its accessibility for drug discovery programs. Future research directions may focus on exploring its applications in targeted protein degradation and as a warhead in covalent inhibitors.
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